molecular formula C22H30N2O2S · HCl B593260 RU-SKI 43 hydrochloride CAS No. 1782573-67-4

RU-SKI 43 hydrochloride

Cat. No. B593260
CAS RN: 1782573-67-4
M. Wt: 423
InChI Key: JBBKLHJLHRGJSQ-UHFFFAOYSA-N
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Description

RU-SKI 43 hydrochloride is a potent and selective Hedgehog acyltransferase (Hhat) inhibitor . It has an IC50 of 850 nM . It reduces Gli-1 activation through Smoothened-independent non-canonical signaling and decreases Akt and mTOR pathway activity . It has anti-cancer activity .


Molecular Structure Analysis

The molecular formula of this compound is C22H30N2O2S . The exact mass is 386.20 and the molecular weight is 386.550 . The InChI code is InChI=1S/C22H30N2O2S.ClH/c1-4-16(2)13-23-14-22(25)24-10-8-21-19(9-11-27-21)20(24)15-26-18-7-5-6-17(3)12-18;/h5-7,9,11-12,16,20,23H,4,8,10,13-15H2,1-3H3;1H .


Chemical Reactions Analysis

This compound behaves as an uncompetitive inhibitor (Ki =7.4 μM) with respect to Shh, and as a noncompetitive inhibitor (Ki =6.9 μM) with respect to 125 I-iodo-palmitoylCoA .


Physical And Chemical Properties Analysis

The physical appearance of this compound is a white solid . It is soluble to 100 mM in DMSO .

Scientific Research Applications

  • Cancer Research

    RU-SKI 43 hydrochloride has been studied as a Hedgehog acyltransferase inhibitor. It showed potential in reducing the proliferation of estrogen receptor-positive, HER2 amplified, and tamoxifen-resistant breast cancer cells. The inhibition of Hedgehog acyltransferase by RU-SKI 43 played a critical role in these effects (Matevossian & Resh, 2015).

  • Pharmacological Development

    Another study focused on the synthesis and characterization of RU-SKI compounds, including RU-SKI 43, as inhibitors of Hedgehog acyltransferase. This research is significant for the development of pharmacological agents targeting specific enzymes (Lanyon‐Hogg et al., 2016).

  • Nuclear Power Applications

    Although not directly related to this compound, a study on RU-43 fuel in CANDU-6 reactors provides insights into the applications of RU compounds in nuclear energy. This research explored the technical feasibility of using recovered uranium fuel known as RU-43 in nuclear reactors (Horhoianu & Patrulescu, 2008).

Mechanism of Action

RU-SKI 43 hydrochloride inhibits Sonic Hedgehog N (ShhN) palmitoylation in vitro . It has no effect on porcupine-induced fatty acid acylation of Wnt39a . It attenuates pancreatic cancer cell proliferation .

properties

IUPAC Name

2-(2-methylbutylamino)-1-[4-[(3-methylphenoxy)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2S.ClH/c1-4-16(2)13-23-14-22(25)24-10-8-21-19(9-11-27-21)20(24)15-26-18-7-5-6-17(3)12-18;/h5-7,9,11-12,16,20,23H,4,8,10,13-15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBKLHJLHRGJSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CNCC(=O)N1CCC2=C(C1COC3=CC=CC(=C3)C)C=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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